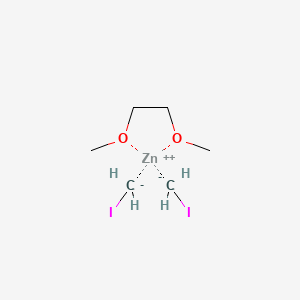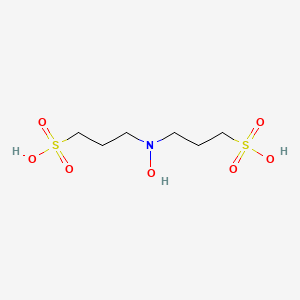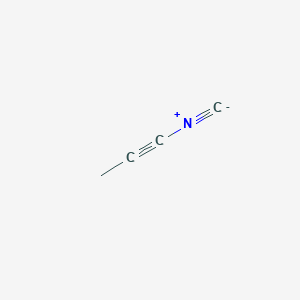
zinc;1,2-dimethoxyethane;iodomethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “zinc;1,2-dimethoxyethane;iodomethane” is a coordination complex that involves zinc as the central metal atom, coordinated with 1,2-dimethoxyethane and iodomethane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;1,2-dimethoxyethane;iodomethane typically involves the reaction of zinc metal with iodomethane in the presence of 1,2-dimethoxyethane as a solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as: [ \text{Zn} + \text{CH}_3\text{I} + \text{C}4\text{H}{10}\text{O}_2 \rightarrow \text{Zn(CH}_3\text{I)(C}4\text{H}{10}\text{O}_2) ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound zinc;1,2-dimethoxyethane;iodomethane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethane ligand can be substituted by other ligands such as halides, phosphines, or amines.
Oxidation-Reduction Reactions: The zinc center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The 1,2-dimethoxyethane ligand can be replaced by other coordinating solvents or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include halides (e.g., chloride, bromide), phosphines (e.g., triphenylphosphine), and amines (e.g., ethylenediamine). The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodomethane ligand with chloride can yield zinc;1,2-dimethoxyethane;chloride.
Scientific Research Applications
Chemistry
In chemistry, zinc;1,2-dimethoxyethane;iodomethane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It can also serve as a catalyst in various reactions, including cross-coupling and cycloaddition reactions.
Biology
In biological research, this compound can be used to study the interactions of zinc with biological molecules, such as proteins and nucleic acids. It can also be employed in the development of zinc-based drugs and therapeutic agents.
Medicine
In medicine, this compound has potential applications in the development of diagnostic agents and imaging techniques. Its ability to coordinate with various ligands makes it a versatile tool in medicinal chemistry.
Industry
In industry, this compound is used in the production of advanced materials, such as metal-organic frameworks and coordination polymers. It can also be utilized in the development of sensors and electronic devices.
Mechanism of Action
The mechanism of action of zinc;1,2-dimethoxyethane;iodomethane involves the coordination of zinc with the ligands 1,2-dimethoxyethane and iodomethane. The zinc center can interact with various molecular targets, such as enzymes and receptors, through coordination bonds. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- Zinc;1,2-dimethoxyethane;chloride
- Zinc;1,2-dimethoxyethane;bromide
- Zinc;1,2-dimethoxyethane;phosphine
Uniqueness
Zinc;1,2-dimethoxyethane;iodomethane is unique due to the presence of the iodomethane ligand, which imparts specific reactivity and coordination properties. Compared to its chloride and bromide analogs, the iodomethane ligand can participate in different substitution and redox reactions, making it a versatile compound in various applications.
Properties
Molecular Formula |
C6H14I2O2Zn |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
zinc;1,2-dimethoxyethane;iodomethane |
InChI |
InChI=1S/C4H10O2.2CH2I.Zn/c1-5-3-4-6-2;2*1-2;/h3-4H2,1-2H3;2*1H2;/q;2*-1;+2 |
InChI Key |
YWLBHJMTZHTZBG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC.[CH2-]I.[CH2-]I.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol)](/img/structure/B14279656.png)




![6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14279681.png)
![1-Benzyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B14279689.png)

![Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane](/img/structure/B14279708.png)

![1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene](/img/structure/B14279717.png)



